REACTION_CXSMILES
|
O[C:2]1([CH:13]=[CH:12][CH:11]=[CH:10][CH2:9]1)[CH2:3][C:4]1[CH:8]=[CH:7][S:6][CH:5]=1.ClCCl>[Na]>[CH2:3]([C:4]1[CH:8]=[CH:7][S:6][CH:5]=1)[C:2]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |^1:16|
|
Name
|
P2I4
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1-hydroxybenzyl)thiophene
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
OC1(CC2=CSC=C2)CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under nitrogen for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with 10% aqueous sodium sulphite
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
afforded a yellow oil, which
|
Type
|
DISTILLATION
|
Details
|
on bulb-to-bulb distillation (110° C. at 0.05 mmHg)
|
Type
|
CUSTOM
|
Details
|
gave a pale-pink oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |